![molecular formula C23H22N2O5S2 B2724355 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 921870-41-9](/img/structure/B2724355.png)
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
A number of new benzofuran derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1 H-NMR, 13 C-NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using spectroscopic techniques such as 1 H-NMR, 13 C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives involve the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Scientific Research Applications
- Benzofuran derivatives, including MBT, have garnered attention as potential antimicrobial agents. Their unique structural features and diverse biological activities make them promising candidates in the fight against infectious diseases .
- MBT has demonstrated efficacy against bacteria such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) with minimal inhibitory concentration (MIC) values of 4 and 32 μg/mL, respectively .
- Some benzofuran derivatives, including MBT, have been used in the treatment of skin diseases like cancer and psoriasis. These compounds exhibit therapeutic effects on skin-related conditions .
- Benzofuran and its derivatives serve as privileged structures in drug discovery due to their wide array of biological activities. Researchers explore substitution patterns around the benzofuran nucleus to develop structure-activity relationships (SAR) for antimicrobial drugs .
- MBT has emerged as a pharmacophore of choice for designing antimicrobial agents. Researchers focus on clinically approved targets, aiming to develop efficient compounds that combat infectious microbes .
- Recent benzofuran-based compounds, including MBT, address challenges related to bioavailability. Improved bioavailability allows for once-daily dosing, enhancing patient compliance .
- MBT’s versatility extends beyond antimicrobial applications. Researchers across disciplines explore its potential in drug design, medicinal chemistry, and therapeutic interventions .
Antimicrobial Activity
Skin Disease Treatment
Drug Discovery and Development
Pharmacophore for Targeted Antimicrobial Agents
Bioavailability Enhancement
Interdisciplinary Research
Future Directions
Benzofuran and its derivatives are found to be suitable structures with a wide range of biological and pharmacological applications, thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-15-8-10-17(11-9-15)32(27,28)12-4-7-21(26)25-23-24-18(14-31-23)20-13-16-5-3-6-19(29-2)22(16)30-20/h3,5-6,8-11,13-14H,4,7,12H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGWBLACCCKBJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide |
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